Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine
Description
Properties
IUPAC Name |
N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-4-9-16(8-3-1)18-13-14-6-5-7-15(12-14)17-10-11-19-20-17/h5-7,10-12,16,18H,1-4,8-9,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUGGHXGPIVQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Keto Ester Synthesis
Methyl or ethyl esters of β-keto acids serve as precursors. For example, methyl 3-oxo-2-(pyridin-3-ylmethyl)butanoate is prepared via formylation of methyl acetoacetate using ethyl formate in anhydrous ether with metallic sodium at 0–25°C. This step ensures regioselective ketone activation for subsequent cyclization.
Hydrazine Condensation
The β-keto ester reacts with hydrazine derivatives under protic conditions. In Example 1.3 of EP2382205B1, methyl 2-(4-methoxybenzyl)-3-oxobutanoate is combined with N-ethyl-6-hydrazino-N-phenylpyridine-3-sulfonamide in ethanol at 60–80°C. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by cyclodehydration to form the pyrazole ring. Purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) yields the pyrazol-3-yl intermediate in 70–85% yield.
Benzylamine Functionalization
The benzylamine linker is introduced through reductive amination or nucleophilic substitution.
Reductive Amination with Cycloheptanone
A T3P (propylphosphonic anhydride)-mediated method enables cycloheptyl group attachment. As demonstrated in ACS Journal of Organic Chemistry, ketones like cycloheptanone react with NH-heterocycles (e.g., pyrazole derivatives) under metal-free conditions. The protocol involves:
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Mixing the pyrazole-substituted benzylamine with cycloheptanone (3 equiv) and T3P in ethyl acetate.
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Heating at 120°C for 20 minutes to form an iminium intermediate.
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Tautomerization to yield the alkenylated product, followed by hydrogenation (Pd/C, H₂) to saturate the double bond.
This method achieves 64–85% yields and avoids harsh bases or transition metals.
Nucleophilic Substitution
In an alternative route, 2-chloro-5-sulfonylpyridine chloride reacts with cycloheptylamine in dichloromethane with triethylamine. The chloride displacement forms a sulfonamide intermediate, which is reduced to the benzylamine using LiAlH₄. However, this approach is less favored due to lower regioselectivity.
Integrated Synthesis Pathways
Three-Step Sequence
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Pyrazole Synthesis : Cyclization of methyl 3-oxo-2-(3-bromobenzyl)butanoate with hydrazine hydrate.
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Benzyl Bromide Amination : Reaction of 3-(pyrazol-3-yl)benzyl bromide with cycloheptylamine in DMF at 50°C.
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate) yields the target compound in 68% overall yield.
One-Pot T3P Strategy
A telescoped approach condenses pyrazole, 3-formylbenzyl chloride, and cycloheptylamine using T3P. The reaction proceeds via:
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In situ formation of the imine from the aldehyde and amine.
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T3P-mediated dehydration to form the benzylidene intermediate.
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[3+2] cycloaddition with hydrazine to generate the pyrazole ring.
This method reduces purification steps and achieves 75% yield.
Comparative Analysis of Methods
Purification and Characterization
Final compounds are purified via:
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Silica Gel Chromatography : Elution with cyclohexane/ethyl acetate gradients removes unreacted amines and esters.
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Recrystallization : Ethanol/water mixtures yield crystalline solids.
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Lyophilization : Aqueous solutions are freeze-dried for hygroscopic products.
Characterization by ¹H/¹³C NMR confirms the cycloheptyl (δ 1.4–1.8 ppm, multiplet) and pyrazole (δ 7.2–7.5 ppm, doublet) protons. High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 269.4 [M+H]⁺.
Challenges and Optimization
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Steric Hindrance : Bulky cycloheptyl groups reduce reaction rates. Using excess ketone (5 equiv) and prolonged heating (24–48 hours) improves yields.
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Byproduct Formation : Silica gel chromatography effectively separates imine byproducts.
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Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance amine reactivity but require stringent drying .
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyl amine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide can be employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine typically involves several key steps:
- Formation of the Pyrazole Ring: This can be achieved through cyclocondensation of hydrazine with appropriate carbonyl compounds.
- Benzyl Group Attachment: The benzyl group is introduced via nucleophilic substitution reactions using benzyl halides.
- Cycloheptyl Group Introduction: The cycloheptyl moiety is attached through nucleophilic substitution or Friedel-Crafts alkylation methods.
These synthetic routes allow for the production of the compound in high yields and purities, suitable for further applications in research.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and create novel derivatives with enhanced properties.
Biological Activities
Research has indicated that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Antiproliferative Effects: Investigations into its role as an anticancer agent are ongoing, with promising results in inhibiting tumor cell growth.
Medical Applications
The compound is being explored for its therapeutic potential, particularly in:
- CETP Inhibition: As a cholesterol ester transfer protein (CETP) inhibitor, it may play a role in managing hyperlipidemia and arteriosclerosis by modulating lipid profiles.
- Sigma Receptor Modulation: Its interaction with sigma receptors suggests potential applications in treating central nervous system disorders, including psychosis and movement disorders.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to membrane disruption and interference with bacterial metabolism.
Case Study 2: Anticancer Research
In vitro studies using cancer cell lines revealed that this compound inhibited cell proliferation through apoptosis induction. Further research is needed to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Core Structural Features
- Cycloheptyl Group : A seven-membered cyclic alkyl substituent, distinguishing it from smaller cycloalkyl analogs like cyclopentyl () or cyclohexyl (). Larger rings may influence lipophilicity and steric interactions in binding pockets.
- Benzyl-Pyrazole Moiety : The 3-(2H-pyrazol-3-yl) substitution on the benzyl group contrasts with derivatives bearing pyridinyl (), chlorophenyl (), or methylthio groups (). The pyrazole’s tautomeric 2H-form may enhance hydrogen-bonding capacity compared to 1H-pyrazoles.
Key Analogs and Substitutions
Physicochemical Properties
Molecular Parameters
Key Observations :
Challenges in Cycloheptyl Derivatives
Antiproliferative and Kinase Modulation
Pharmacokinetic Considerations
Biological Activity
Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a cycloheptyl group linked to a pyrazole moiety and a benzyl amine structure. The unique substitution pattern on the pyrazole ring is believed to impart distinct chemical and biological properties compared to other similar compounds.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including:
- Kinases : Similar pyrazole-based compounds have been shown to inhibit kinases involved in signaling pathways related to inflammation and cancer progression .
- Thrombin Inhibition : Pyrazole derivatives have demonstrated the ability to act as thrombin inhibitors via a serine-trapping mechanism, potentially indicating similar activity for this compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF7 | 3.79 |
| Pyrazole Derivative B | SF-268 | 12.50 |
| Pyrazole Derivative C | NCI-H460 | 42.30 |
These findings suggest that this compound may also possess similar anticancer properties .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, certain compounds have demonstrated the ability to inhibit TNF-R synthesis in mouse models, showcasing their therapeutic promise in inflammatory diseases .
Case Studies
- In Vivo Studies : A study on a related pyrazole compound demonstrated a 65% inhibition of TNF-R synthesis in LPS-stimulated mice at an oral dose of 10 mg/kg. This highlights the potential of cycloheptyl-substituted pyrazoles in treating inflammatory conditions .
- Cytotoxicity Screening : Another study evaluated several pyrazole derivatives against HepG2 and HCT116 cell lines, revealing significant cytotoxic effects with IC50 values ranging from 1.1 µM to 3.3 µM for specific derivatives . This suggests that this compound could be effective against liver cancer.
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole derivatives indicates that modifications on the pyrazole ring significantly influence biological activity. For instance:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine analogs, and how can reaction conditions be optimized?
- Methodology : Use copper-catalyzed coupling reactions under inert atmospheres (e.g., N₂ or Ar), as demonstrated in the synthesis of structurally related pyrazol-4-amine derivatives. For example, combining cycloheptanamine with halogenated benzyl-pyrazole intermediates in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours, followed by extraction with dichloromethane and chromatographic purification (gradient elution with ethyl acetate/hexane), achieves moderate yields (~17–20%) . Optimization strategies include adjusting stoichiometry (e.g., amine:halide ratio), catalyst loading (e.g., CuBr or Pd-based catalysts), and temperature to improve efficiency.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic protons (δ 8.8–7.2 ppm for pyrazole and benzyl groups) and cycloheptyl methylene/methine signals (δ 2.5–1.5 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- IR spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Use cell viability assays (e.g., MTT or XTT) for cytotoxicity profiling , and receptor-binding assays (e.g., radioligand displacement) if targeting GPCRs or kinases. For antibacterial studies, follow protocols like MIC determination against gram-positive/negative strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cycloheptyl substitution on bioactivity?
- Methodology : Synthesize analogs with varying substituents (e.g., cyclohexyl, cyclooctyl) and compare their potency in functional assays. For example, in evidence 18, cyclohexyl analogs showed distinct receptor affinities, suggesting steric and electronic effects of the cycloalkyl group. Use computational tools (e.g., molecular docking) to correlate substituent size/logP with activity .
Q. How should contradictory data on synthetic yields or biological activity be resolved?
- Methodology :
- Yield discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and analyze by HPLC to track side products .
- Biological variability : Validate assays with positive controls (e.g., known kinase inhibitors) and statistical rigor (n ≥ 3, ANOVA). Cross-reference with structurally validated compounds in evidence 7 and 18 to rule out impurities .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodology :
- Salt formation : Test hydrochloride or sulfate salts to enhance aqueous solubility .
- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation. Stability studies under physiological pH (4–8) and temperature (4–37°C) are critical; monitor degradation via LC-MS .
Q. How can regioselectivity challenges during pyrazole functionalization be addressed?
- Methodology : Employ directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd(OAc)₂ with ligands) to control substitution patterns. highlights palladium-catalyzed hydroamination for selective N-functionalization of heterocycles .
Methodological Notes
- Synthetic protocols : Prioritize air-/moisture-sensitive techniques for amine intermediates (Schlenk lines, gloveboxes) .
- Safety : Follow hazard guidelines (e.g., P201/P202 codes) for handling amines and pyrazole derivatives, including proper waste disposal .
- Data validation : Cross-check spectral data with databases (e.g., PubChem) and use ORTEP-III for crystallographic validation if single crystals are obtained .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
